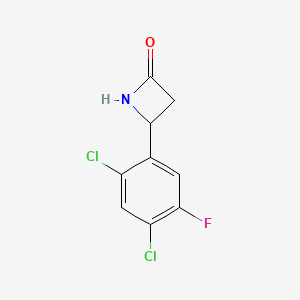
4-(2,4-Dichloro-5-fluorophenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dichloro-5-fluorophenyl)azetidin-2-one is a chemical compound with the molecular formula C₉H₆Cl₂FNO and a molecular weight of 234.05 g/mol . This compound is part of the azetidinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichloro-5-fluorophenyl)azetidin-2-one typically involves the reaction of 2,4-dichloro-5-fluorobenzoyl chloride with azetidin-2-one under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichloro-5-fluorophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various substituted azetidinones .
Scientific Research Applications
4-(2,4-Dichloro-5-fluorophenyl)azetidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichloro-5-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Ezetimibe: A compound with a similar azetidinone structure, used as a cholesterol absorption inhibitor.
2,4-Dichloro-5-fluorophenyl derivatives: These compounds share the same core structure and exhibit similar biological activities.
Uniqueness
4-(2,4-Dichloro-5-fluorophenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C9H6Cl2FNO |
|---|---|
Molecular Weight |
234.05 g/mol |
IUPAC Name |
4-(2,4-dichloro-5-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C9H6Cl2FNO/c10-5-2-6(11)7(12)1-4(5)8-3-9(14)13-8/h1-2,8H,3H2,(H,13,14) |
InChI Key |
DEBYMVPNNJDCCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=CC(=C(C=C2Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-carbonitrile](/img/structure/B13221170.png)
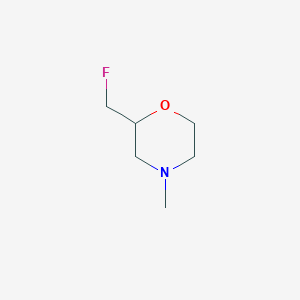
![1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13221180.png)
![[(1-Methylcyclopentyl)methyl]hydrazine](/img/structure/B13221181.png)
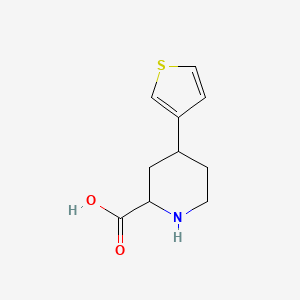
![3-[3-(2-Aminoethyl)phenyl]phenol](/img/structure/B13221192.png)
![3-Methoxy-5-[(2-methylpropoxy)methyl]aniline](/img/structure/B13221196.png)


![2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13221206.png)
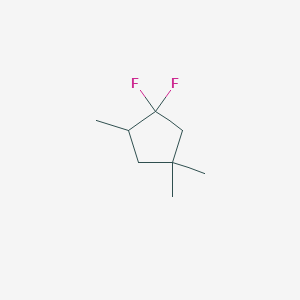
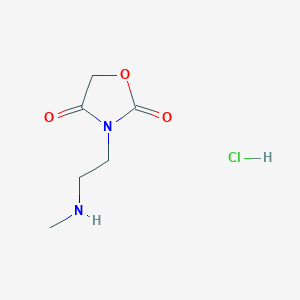
![1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid](/img/structure/B13221224.png)

